

An In-depth Technical Guide to the Thermochemical Properties of 3',5'-Dimethoxyacetophenone

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Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

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Introduction

3',5'-Dimethoxyacetophenone is an aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a benzene ring substituted with a ketone and two methoxy groups, makes it a precursor for various more complex molecules, including some with potential biological activity. A thorough understanding of its thermochemical properties is crucial for process development, safety assessments, and computational modeling in drug discovery and materials science. This guide provides a comprehensive overview of the available thermochemical data for **3',5'-Dimethoxyacetophenone**, details the experimental methodologies used to determine these properties, and presents a relevant biological signaling pathway where a closely related compound plays a key role.

Thermochemical Data

While extensive experimental thermochemical data for **3',5'-Dimethoxyacetophenone** is not readily available in the public domain, a key study by Amaral and Ribeiro da Silva provides computationally derived data for the gas-phase enthalpy of formation. This data is essential for understanding the molecule's stability and energetic properties.

Table 1: Thermochemical Data for **3',5'-Dimethoxyacetophenone**

Property	Symbol	Value	Method	Reference
Molecular Formula	-	C ₁₀ H ₁₂ O ₃	-	[1]
Molecular Weight	MW	180.20 g/mol	-	[1][2][3]
Melting Point	T _m	33-34 °C	Experimental	[1][2]
Boiling Point	T _b	290-291 °C	Experimental	[1][2]
Flash Point	-	113 °C	Experimental	[2]
Standard Molar Enthalpy of Formation (gas, 298.15 K)	$\Delta_f H_m^\circ(g)$	-345.5 ± 4.5 kJ/mol	Computational (G3)	[4][5][6][7][8]

Note: The standard molar enthalpy of formation is a computationally derived value from the work of Amaral and Ribeiro da Silva, as direct experimental values are not available in the cited literature.

Experimental Protocols

The determination of thermochemical data for organic compounds like **3',5'-Dimethoxyacetophenone** relies on precise calorimetric techniques. The following are detailed descriptions of the primary methods used for obtaining such data.

Static Bomb Combustion Calorimetry

This technique is employed to determine the standard molar enthalpy of formation in the condensed phase ($\Delta_f H_m^\circ(\text{cr or liq})$) by measuring the heat of combustion ($\Delta_c H^\circ$).

Methodology:

- **Sample Preparation:** A precisely weighed pellet of the solid sample (or a known mass of a liquid sample in a sealed ampoule) is placed in a crucible inside a high-pressure vessel known as a "bomb."

- **Oxygenation:** The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa. A small, known amount of water is typically added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Ignition:** The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The sample is then ignited by passing an electric current through a fuse wire in contact with it.
- **Temperature Measurement:** The temperature change of the water in the calorimeter is meticulously recorded with a high-precision thermometer.
- **Calculation:** The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Calvet Microcalorimetry

This method is used to determine the standard molar enthalpy of sublimation ($\Delta_{\text{sub}}H_m^\circ$) or vaporization ($\Delta_{\text{vap}}H_m^\circ$). This value is crucial for converting the enthalpy of formation from the condensed phase to the gas phase.

Methodology:

- **Apparatus:** A Calvet microcalorimeter consists of a heat-flux sensor that surrounds both a sample and a reference cell within a temperature-controlled block.
- **Measurement:** A small, known mass of the sample is placed in the sample cell. The enthalpy of sublimation or vaporization is measured by either a drop method (dropping the sample from room temperature into the heated calorimeter) or by an effusion method (measuring the heat absorbed as the sample sublimates or evaporates under vacuum).
- **Calibration:** The calorimeter is calibrated electrically by dissipating a known amount of energy through a resistor in the sample cell.

- Calculation: The enthalpy of sublimation or vaporization is calculated from the measured heat flow and the mass of the sample.

Visualization of a Relevant Biological Pathway

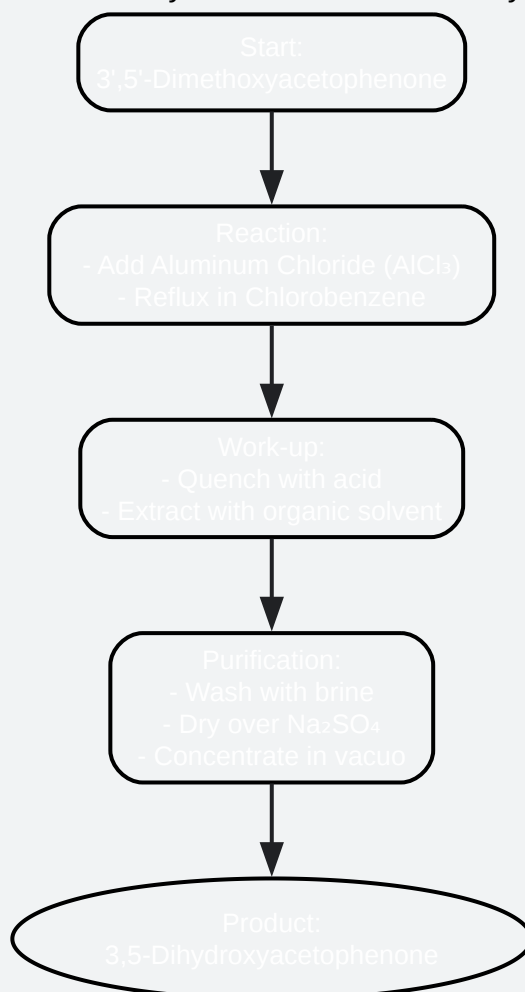
While no specific signaling pathways involving **3',5'-dimethoxyacetophenone** are extensively documented, its close structural analog, 3',5'-dimethoxy-4'-hydroxyacetophenone (acetosyringone), is a well-known signaling molecule in the interaction between plants and the bacterium *Agrobacterium tumefaciens*. This bacterium is widely used in plant biotechnology for genetic engineering. The signaling pathway initiated by acetosyringone is a classic example of inter-kingdom communication and is crucial for the process of T-DNA transfer from the bacterium to the plant cell.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Caption: Acetosyringone signaling in *Agrobacterium*.

Synthesis Workflow

3',5'-Dimethoxyacetophenone is a key starting material for the synthesis of other valuable compounds. For instance, it can be demethylated to produce 3,5-dihydroxyacetophenone, a precursor for various pharmaceuticals.[\[9\]](#) The following diagram illustrates a typical laboratory-scale workflow for this conversion.

Workflow for the Demethylation of 3',5'-Dimethoxyacetophenone



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Caption: Demethylation of **3',5'-dimethoxyacetophenone**.

Conclusion

This technical guide has summarized the key thermochemical data available for **3',5'-Dimethoxyacetophenone**, with a particular emphasis on the computationally derived gas-phase enthalpy of formation. Detailed protocols for the experimental determination of such data through static bomb combustion calorimetry and Calvet microcalorimetry have been provided to aid researchers in understanding the origins of these values. Furthermore, a relevant biological

signaling pathway and a synthetic workflow have been visualized to illustrate the broader context of this compound and its analogs in scientific research and development. The information presented herein is intended to be a valuable resource for professionals in chemistry, materials science, and drug discovery.

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